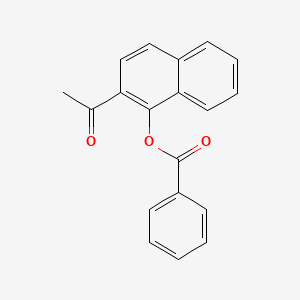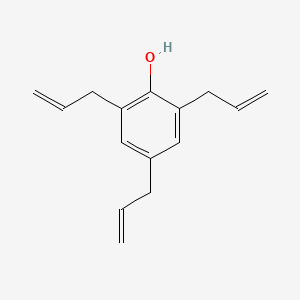
2,4,6-Tri(prop-2-en-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Triallyl Phenol is an organic compound with the molecular formula C15H18O It is a phenolic compound characterized by the presence of three allyl groups attached to the benzene ring at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triallyl Phenol typically involves the allylation of phenol. One common method is the reaction of phenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2,4,6-Triallyl Phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity 2,4,6-Triallyl Phenol.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triallyl Phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives of 2,4,6-Triallyl Phenol.
Substitution: Substituted phenols with various functional groups.
Scientific Research Applications
2,4,6-Triallyl Phenol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of 2,4,6-Triallyl Phenol involves its interaction with various molecular targets. The allyl groups can participate in reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the modulation of enzyme activities, disruption of cellular processes, and induction of oxidative stress. The phenolic hydroxyl group can also scavenge free radicals, contributing to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trihydroxy Phenol: A phenolic compound with hydroxyl groups at the 2, 4, and 6 positions.
2,4,6-Trichloro Phenol: A chlorinated phenol with chlorine atoms at the 2, 4, and 6 positions.
2,4,6-Trimethyl Phenol: A methylated phenol with methyl groups at the 2, 4, and 6 positions.
Uniqueness
2,4,6-Triallyl Phenol is unique due to the presence of allyl groups, which impart distinct chemical reactivity and potential applications. The allyl groups enhance its ability to undergo polymerization and other chemical transformations, making it valuable in various industrial and research contexts.
Properties
CAS No. |
20490-22-6 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2,4,6-tris(prop-2-enyl)phenol |
InChI |
InChI=1S/C15H18O/c1-4-7-12-10-13(8-5-2)15(16)14(11-12)9-6-3/h4-6,10-11,16H,1-3,7-9H2 |
InChI Key |
ZQVIKSBEYKZIJR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC(=C(C(=C1)CC=C)O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


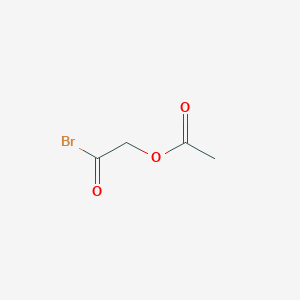
![[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B13950408.png)
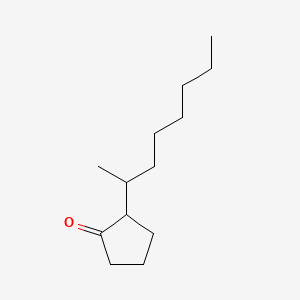
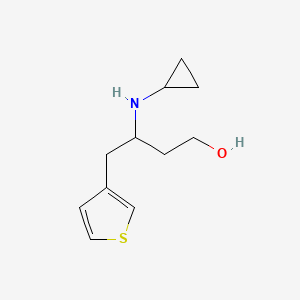
![6H-Imidazo[1,5,4-de]quinoxaline](/img/structure/B13950423.png)
![{1-[6-(4-chloro-phenylamino)-pyridin-2-yl]-1H-pyrazol-3-yl}-methanol](/img/structure/B13950439.png)

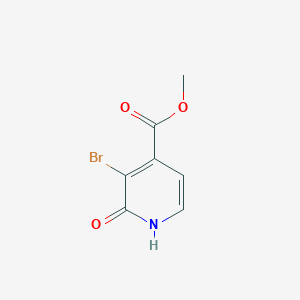
![Imidazo[1,5,4-cd]benzimidazole](/img/structure/B13950458.png)
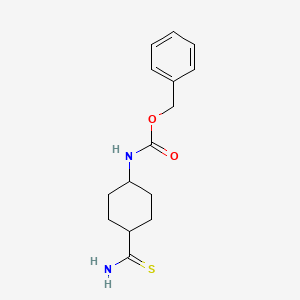

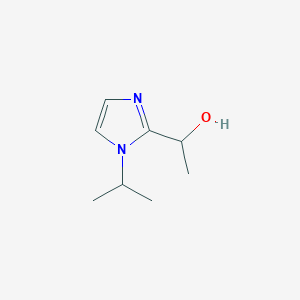
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}propan-1-one](/img/structure/B13950473.png)
